Nifedipine Nifedipine Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992)
Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite.
Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981.
Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist.
Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.
Nifedipine is a natural product found in Homo sapiens with data available.
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.
Brand Name: Vulcanchem
CAS No.: 21829-25-4
VCID: VC0537192
InChI: InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol

Nifedipine

CAS No.: 21829-25-4

Cat. No.: VC0537192

Molecular Formula: C17H18N2O6

Molecular Weight: 346.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nifedipine - 21829-25-4

Specification

CAS No. 21829-25-4
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
Standard InChI Key HYIMSNHJOBLJNT-UHFFFAOYSA-N
Impurities Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate
Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate
Methyl 3-aminobut-2-enoate
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Appearance Light yellow to yellow crystalline solid.
Colorform Yellow crystals
Melting Point 342 to 345 °F (NTP, 1992)
172-174 °C
172 - 174 °C

Introduction

Chemical and Physicochemical Properties

Nifedipine (C₁₇H₁₈N₂O₆) is a yellow crystalline powder with a molecular weight of 346.3 g/mol and a melting point of 172–174°C . Its dihydropyridine structure confers photosensitivity, necessitating protection from light during storage. The compound exhibits high lipophilicity, with 92–98% serum protein binding, primarily to albumin (97% binding in 40 g/L solutions) . This binding influences its distribution and free fraction, which is critical for pharmacological activity.

Table 1: Key Physicochemical Properties of Nifedipine

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₆
Molecular Weight346.3 g/mol
Melting Point172–174°C
Protein Binding92–98% (albumin-dominated)
Plasma Half-Life2–5 hours (short-acting)
Bioavailability45–56% (dose-dependent)

Mechanism of Action: Beyond Calcium Channel Blockade

  • Adenosine Potentiation: Nifedipine enhances endogenous adenosine activity, amplifying vasodilation in coronary beds .

  • Mitogenic Pathway Modulation: At 10 µM, it inhibits serum-induced DNA synthesis in aortic fibroblasts, potentially slowing atherosclerosis progression .

  • Sympathetic Activation: Short-acting formulations provoke norepinephrine spillover (↑40–60%), while extended-release versions mitigate this effect through steadier plasma concentrations .

Pharmacokinetics and Formulation Considerations

Absorption and Metabolism

Nifedipine exhibits dose-dependent absorption, with bioavailability ranging from 45% (20 mg) to 56% (30 mg) . CYP3A4 mediates 80–90% of its metabolism, producing inactive metabolites like dehydronifedipine . Food interactions are formulation-specific: high-fat meals reduce extended-release tablet AUC by 25% but accelerate short-acting capsule absorption by 30% .

Table 2: Pharmacokinetic Comparison of Formulations

ParameterShort-Acting (30 mg)Extended-Release (60 mg)
Tₘₐₓ (hours)0.5–1.56–8
Cₘₐₓ (ng/mL)120–15040–60
AUC₀–₂₄ (ng·h/mL)300–400500–700
Norepinephrine Increase60–80%20–30%

Elimination and Half-Life

Approximately 60–80% of metabolites are renally excreted, with fecal elimination accounting for the remainder . The effective half-life extends from 2–5 hours (immediate-release) to 12–14 hours in gastrointestinal therapeutic system (GITS) formulations . Physiologically-based pharmacokinetic (PBPK) models accurately predict these profiles, enabling dose optimization in special populations .

Clinical Applications and Efficacy

Hypertension Management

In the Giant PANDA trial (n=2,300), nifedipine GITS demonstrated equivalent blood pressure control to labetalol in pregnant women, achieving target SBP <150 mmHg in 78% vs. 75% (p=0.18) . Long-term data from 98 trials (n=9,506) show 24-hour ambulatory BP reductions of 14/8 mmHg with monotherapy and 18/10 mmHg in combotherapy .

Pediatric Hypertensive Emergencies

A multicenter study (n=57) validated sublingual nifedipine (0.23 mg/kg) for acute hypertension, achieving >25% DBP reduction in 57% of cases within 2 hours . Safety concerns emerged at doses >0.38 mg/kg, with one seizure reported .

Recent Advances and Future Directions

Drug-Drug Interactions

Co-administration with imatinib alters nifedipine pharmacokinetics: single doses increase imatinib Tₘₐₓ from 2.1 to 3.8 hours (p<0.05), though chronic use shows no significant interaction .

Formulation Innovations

Gastroretentive systems now achieve zero-order release over 24 hours, minimizing peak-trough fluctuations (PTF <30% vs. 80% in capsules) .

Personalized Dosing Models

PBPK simulations accurately predict AUC variations in cirrhotic patients (RMSE 18.7%), enabling preemptive dose adjustments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator